molecular formula C14H15ClN2 B1409491 4-Chloro-2-piperidin-1-yl-quinoline CAS No. 1351383-92-0

4-Chloro-2-piperidin-1-yl-quinoline

Cat. No.: B1409491
CAS No.: 1351383-92-0
M. Wt: 246.73 g/mol
InChI Key: AFRXOAFGWSOYOP-UHFFFAOYSA-N
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Description

4-Chloro-2-piperidin-1-yl-quinoline is a versatile quinoline-based chemical building block of high interest in medicinal and synthetic chemistry research. The molecular scaffold, which features a quinoline core substituted with a chlorine atom and a piperidine group, is frequently utilized in the exploration of new therapeutic agents. Compounds with similar piperidine-substituted heterocyclic structures have demonstrated significant antimicrobial activity against a range of microbial strains . Furthermore, structurally related 2-(piperidin-1-yl)pyrimidin-4(3H)-ones have been identified as potent tankyrase inhibitors in pharmaceutical research, highlighting the potential of this chemical class in drug discovery . The chlorine atom at the 4-position of the quinoline ring makes the molecule an excellent electrophilic center for nucleophilic aromatic substitution reactions. This reactivity allows researchers to efficiently synthesize a diverse array of more complex molecules by replacing the chlorine with various nucleophiles, such as amines. As a result, this compound serves as a critical precursor in constructing compound libraries for high-throughput screening. It is exclusively intended for research and further manufacturing applications in a laboratory setting. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-piperidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c15-12-10-14(17-8-4-1-5-9-17)16-13-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRXOAFGWSOYOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Piperidin 1 Yl Quinoline and Analogous Systems

Classical Approaches in Quinoline (B57606) Synthesis Relevant to Functionalized Derivatives

The foundational methods for quinoline synthesis, many of which are still in use today, provide the basic framework for creating the quinoline core. These classical reactions can often be adapted to produce a variety of functionalized derivatives.

Friedländer Annulation and its Adaptations

The Friedländer synthesis is a widely used reaction that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. wikipedia.orgresearchgate.net This reaction, which can be catalyzed by acids or bases, or even performed under thermal conditions, leads to the formation of substituted quinolines. wikipedia.org The versatility of this method allows for the synthesis of a broad range of quinoline derivatives. researchgate.net

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The second proposed pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol reaction and subsequent dehydration to yield the quinoline product. wikipedia.org

Modern adaptations of the Friedländer annulation focus on the use of milder and more efficient catalysts, such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org For instance, ceric ammonium (B1175870) nitrate (B79036) has been employed as a catalyst for the diversity-oriented synthesis of quinolines at ambient temperature. nih.gov Additionally, sulfonic acid-functionalized liquid acids have been shown to act as both a solvent and a catalyst, providing good yields in short reaction times. tandfonline.comtandfonline.com

Pfitzinger Reaction in Quinoline Scaffold Construction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical process that utilizes isatin (B1672199) and a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This method has been instrumental in the synthesis of various bioactive molecules. researchgate.net

The reaction mechanism begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently tautomerizes to an enamine. The enamine then undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.org The Pfitzinger reaction is considered a variation of the Friedländer synthesis. wikipedia.org

This reaction is particularly useful for synthesizing quinoline-4-carboxylic acids and their derivatives, which are known to possess a wide range of medicinal properties. ijsr.net The versatility of the Pfitzinger reaction allows for the use of various isatin analogs and carbonyl compounds, leading to a diverse array of substituted quinolines. researchgate.net

Skraup and Doebner-Miller Syntheses for Quinoline Cores

The Skraup synthesis is a classic method for producing quinoline, involving the reaction of aniline (B41778) with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent like nitrobenzene. iipseries.org A key intermediate in this reaction is acrolein, which is formed in situ from the dehydration of glycerol. rsc.org

The Doebner-Miller reaction is a related and often more synthetically practical method that reacts anilines with α,β-unsaturated carbonyl compounds. wikipedia.org This approach is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org Unlike the Skraup synthesis, the Doebner-Miller reaction does not typically require a strong external oxidizing agent. lookchem.com The reaction is often catalyzed by Lewis acids. wikipedia.org

Improvements to these methods have focused on finding milder reaction conditions and improving yields. For example, a robust synthetic method has been developed using acrolein diethyl acetal (B89532) as a three-carbon annulation partner with aniline substrates in a solvent-free reaction medium, providing moderate to good yields of various quinoline products. lookchem.comepa.gov

Conrad-Limpach-Knorr and Knorr Quinoline Syntheses

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.org The reaction proceeds through a Schiff base intermediate. wikipedia.org The reaction conditions can influence the final product; kinetic control favors the formation of 4-quinolones, while thermodynamic control leads to 2-quinolones. quimicaorganica.org

The Knorr quinoline synthesis is a variation where at higher temperatures (around 140 °C), the aniline attacks the ester group of the β-ketoester, leading to a β-keto acid anilide. wikipedia.org Subsequent cyclization yields a 2-hydroxyquinoline. wikipedia.org Due to their similarities, these reactions are sometimes collectively referred to as the Conrad-Limpach-Knorr reaction. wikipedia.orgyoutube.com The final product, often depicted as a hydroxyquinoline, is believed to exist predominantly in the quinolone (keto) form. wikipedia.org

Camps Cyclization in Quinolin-4-one Production

The Camps cyclization is a chemical reaction that transforms an o-acylaminoacetophenone into two different hydroxyquinolines using a hydroxide ion. wikipedia.org The relative amounts of the two products depend on the specific reaction conditions and the structure of the starting material. wikipedia.org The mechanism involves an intramolecular aldol condensation of N-(2-acylaryl)amides that are capable of enolization. mdpi.com When a strong base is used, a proton is removed from the methylene (B1212753) group adjacent to the carbonyl, and the resulting enolate attacks the amide carbonyl group. mdpi.com The subsequent elimination of a water molecule leads to the formation of the quinolin-4-one. mdpi.com This method is particularly useful for the production of quinolin-4-ones.

Contemporary and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for quinoline synthesis. bohrium.comresearchgate.net These "green" strategies aim to minimize waste, reduce the use of hazardous solvents and catalysts, and lower energy consumption. bohrium.comtandfonline.com

A variety of green catalysts have been shown to be effective in synthesizing quinoline derivatives, including p-toluenesulfonic acid, para-sulfonic acid calix jptcp.comarene, cerium nitrate, and potassium carbonate. bohrium.comresearchgate.net In some cases, catalyst-free techniques have also been developed. bohrium.comresearchgate.net The use of greener solvents like ethanol (B145695) and water is another key aspect of these modern approaches. bohrium.comresearchgate.net

Nanocatalysts are also emerging as a powerful tool in quinoline synthesis. acs.orgnih.gov These catalysts offer advantages such as high efficiency, reusability, and the ability to function under mild reaction conditions. acs.org For example, aluminum oxide nanoparticles have been used as a catalyst in a multicomponent reaction to produce 2,4-disubstituted quinolines in good yields. acs.org These modern methods represent a significant advancement in the field, offering more sustainable and efficient routes to this important class of heterocyclic compounds. acs.orgnih.gov

Multicomponent Reactions (MCRs) for Diversified Quinoline Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step. nih.gov Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. acs.org These reactions offer significant advantages in terms of efficiency, diversity, and the rapid generation of chemical libraries for drug discovery and materials science. acs.orgacs.org

A notable MCR approach for synthesizing 2-substituted quinolines involves a modified Grieco reaction, which has been utilized for both liquid-phase and solid-phase library production. mdpi.com This strategy allows for the creation of diverse 4-phenylthio-1,2,3,4-tetrahydroquinolines, which can then be oxidized and aromatized to yield the corresponding quinoline derivatives. mdpi.com For instance, the oxidation of the thioether intermediate with reagents like sodium periodate (B1199274) (NaIO4) followed by heating in the presence of oxygen furnishes the quinoline product in high yield. mdpi.com

Another versatile MCR for generating 2,4-disubstituted quinolines involves the cyclization of anilines, aldehydes, and alkynes. acs.org This method provides access to quinolines with various substituents at the 2- and 4-positions. The reaction proceeds through a domino sequence of imine formation, addition to a propargyl amine, cyclization, and oxidation. acs.org

MCR Type Starting Materials Key Features Product Scope Reference
Modified GriecoAnilines, Aldehydes, ThiophenolForms 4-phenylthio-1,2,3,4-tetrahydroquinoline intermediatesDiverse 2-substituted quinolines mdpi.com
Povarov-typeAnilines, Alkynes, Paraformaldehyde[4+2] cycloaddition of in situ formed imines and alkynes4-Arylquinolines acs.org
Three-componentAnilines, Aldehydes, AlkynesDomino imine formation, cyclization, and oxidation2,4-Disubstituted quinolines acs.org

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinolines are no exception. Catalysts based on palladium, cobalt, copper, and gold have enabled the development of highly efficient and selective methods for constructing the quinoline core and for its subsequent functionalization.

Palladium-Catalyzed Carbonylation and Cross-Coupling Methods (e.g., Sonogashira, Suzuki)

Palladium catalysts are workhorses in modern organic synthesis, facilitating a wide array of cross-coupling and carbonylation reactions.

Palladium-Catalyzed Carbonylation: The carbonylation of 1-(2-aminoaryl)-2-yn-1-ols in the presence of a palladium iodide-potassium iodide catalytic system offers a route to quinoline-3-carboxylic esters. nih.gov This reaction proceeds via a 6-endo-dig cyclization followed by dehydration and oxidative methoxycarbonylation. nih.gov

Sonogashira Coupling: The Sonogashira reaction, a cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a powerful tool for C-C bond formation. A modified, copper-free Sonogashira coupling has been developed for the functionalization of dihaloquinolines. mdpi.com In this approach, one halogen atom can be selectively substituted with a nucleophile, such as a heterocycle, before the remaining halogen is subjected to the Sonogashira coupling with a terminal alkyne. mdpi.com This allows for the synthesis of quinolines with diverse substitution patterns. The regioselectivity of Sonogashira coupling on dihaloquinolines is well-documented, with the more reactive halide (typically iodide over chloride) undergoing preferential coupling. rsc.org

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is another cornerstone of palladium catalysis. This reaction has been employed for the synthesis of polysubstituted quinolines. For example, 2-aryl-4-chloro-3-iodoquinolines can undergo sequential Suzuki coupling reactions, first at the more reactive iodo position and then at the chloro position, to generate 2,3,4-triarylquinolines in a one-pot operation. nih.gov The use of bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine, can enhance the efficiency of these couplings. nih.gov

Reaction Substrates Catalyst System Key Features Reference
Carbonylation1-(2-Aminoaryl)-2-yn-1-olsPdI2/KISynthesis of quinoline-3-carboxylic esters nih.gov
SonogashiraDihaloquinolines, Terminal AlkynesPd(dba)2Functionalization of quinoline scaffolds mdpi.com
Suzuki2-Aryl-4-chloro-3-iodoquinolines, Arylboronic acidsPd(PPh3)4, PCy3One-pot synthesis of triarylquinolines nih.gov
Cobalt-Catalyzed Reactions

The use of earth-abundant and less toxic cobalt catalysts has gained significant traction in recent years. Cobalt-catalyzed reactions, particularly those involving C-H activation, provide efficient and atom-economical routes to quinolines.

A notable example is the cobalt-catalyzed annulation of anilides with internal alkynes. nih.gov This redox-neutral process involves the ortho-C-H activation of the anilide, followed by insertion of the alkyne and subsequent cyclization to form the quinoline ring. The addition of a Lewis acid, such as zinc triflate (Zn(OTf)2), has been shown to enhance the efficiency of this transformation. nih.gov This methodology offers a direct route to a variety of substituted quinolines from readily available starting materials. nih.gov

Furthermore, cobalt catalysts have been employed in the aminoquinoline-directed C(sp²)–H bond functionalization, allowing for site-selective modifications of the quinoline core. nih.govnih.gov These reactions often proceed through a Co(I)/Co(III) catalytic cycle and demonstrate excellent functional group tolerance. nih.gov

Copper-Catalyzed Reactions

Copper, being an inexpensive and abundant metal, has been widely used in the synthesis of nitrogen-containing heterocycles. Copper-catalyzed methods for quinoline synthesis often involve domino reactions and C-H functionalization.

One such approach is the copper-mediated tandem reaction involving Knoevenagel condensation of ortho-bromobenzaldehydes with active methylene nitriles, followed by reductive amination and intramolecular cyclization to afford 2-aminoquinolines. nih.gov Another domino reaction utilizes enaminones and 2-halo-benzaldehydes to construct the quinoline scaffold through a sequence of aldol reaction, C(aryl)-N bond formation, and elimination. mdpi.com

Copper catalysts are also effective in the direct C-H amination of quinoline N-oxides. researchgate.net This method provides a practical pathway to 2-aminoquinolines under mild, ligand-free conditions. researchgate.net The classic Ullmann condensation, a copper-promoted reaction between an aryl halide and an amine, also serves as a foundational method for the synthesis of N-aryl quinolines and related compounds. researchgate.net

Reaction Type Starting Materials Catalyst Key Features Reference
Tandem Condensation/Cyclizationo-Bromobenzaldehydes, Active Methylene NitrilesCopperRegioselective synthesis of 2-aminoquinolines nih.gov
Domino ReactionEnaminones, 2-HalobenzaldehydesCopperSynthesis of various quinolines mdpi.com
C-H AminationQuinoline N-oxides, Aliphatic AminesCopperDirect synthesis of 2-aminoquinolines researchgate.net
Gold(I)-Catalyzed Oxidative Amination

Gold catalysis has emerged as a powerful tool for the activation of alkynes and subsequent nucleophilic attack. Gold(I) catalysts have been successfully applied to the synthesis of 2-aminoquinolines through various annulation strategies.

One prominent method involves the gold-catalyzed annulation of ynamides with aminocarbonyls. nih.gov This modular approach proceeds under mild conditions and tolerates a wide range of functional groups, allowing for the synthesis of 2-aminoquinolines with diverse substituents at the 4-position. nih.gov Another facile route involves the intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes, catalyzed by a combination of a gold(I) complex and a silver salt, leading to polyfunctionalized quinolines in good to excellent yields. nih.govacs.org

The mechanism of these reactions typically involves the gold-catalyzed activation of the alkyne, making it susceptible to nucleophilic attack by the amine functionality, followed by cyclization and aromatization to furnish the quinoline product.

Metal-Free and Catalyst-Free Methodologies

In the pursuit of more sustainable and environmentally friendly synthetic methods, metal-free and catalyst-free approaches for quinoline synthesis have been developed. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as thermal or microwave irradiation.

A notable metal-free approach involves the tandem cyclization of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines, mediated by iodine. nih.govacs.org This strategy enables the activation of C(sp³)–H bonds and the formation of new C–C and C–N bonds without the need for transition metals. nih.gov

Catalyst-free syntheses of 2-anilinoquinolines have been achieved through a three-component reaction of quinoline N-oxides, aryldiazonium salts, and acetonitrile (B52724) under microwave irradiation. acs.orgnih.gov In this reaction, acetonitrile serves as a nitrogen source, leading to the formation of two new C-N bonds via a formal [3+2] cycloaddition. acs.org Additionally, some quinoline syntheses can proceed without any catalyst, such as the reaction of a carbaldehyde with a substituted aniline at room temperature, which can provide the quinoline product in excellent yield. rsc.org

Ultrasound-Assisted and Microwave-Promoted Syntheses

Modern synthetic chemistry has increasingly adopted energy-efficient techniques like ultrasound and microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov

Ultrasound-assisted synthesis has been effectively employed in the generation of quinoline derivatives. For instance, the synthesis of piperidinyl-quinoline acylhydrazones has been achieved through the ultrasound-assisted condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with aromatic acid hydrazides. mdpi.comsemanticscholar.org This method significantly reduces the reaction time to a mere 4-6 minutes, affording excellent yields. mdpi.comsemanticscholar.org Another study highlights the use of SnCl2·2H2O as a precatalyst in a one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasound irradiation in water to produce 2-substituted quinolines in good yields. nih.gov The benefits of sonication also extend to the synthesis of hybrid quinoline-sulfonamide complexes, where ultrasound irradiation dramatically decreases reaction times and the amount of solvent required, presenting an eco-friendly alternative. nih.gov

Microwave-assisted organic synthesis (MAOS) is another powerful tool for the rapid synthesis of quinoline scaffolds. nih.gov The one-pot synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid in the presence of phosphorus oxychloride can be achieved in as little as 50 seconds under microwave irradiation at 600 W, resulting in good yields. This method's applicability on an industrial scale is a noteworthy advantage. A study on the synthesis of 4-phenoxyquinolines from 4,7-dichloroquinoline (B193633) and phenols demonstrated that microwave energy, in conjunction with the ionic liquid [bmim][PF6] as a green solvent, can produce the desired products in excellent yields (72-82%) within 10 minutes. Furthermore, microwave irradiation has been successfully used in the intramolecular cyclization of N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes to prepare pyrimido[4,5-b]quinolines. The use of microwave heating has also been explored in the synthesis of 4-hydroxy-2-quinolone analogues catalyzed by bismuth chloride (III), offering moderate to good yields in short reaction times. nih.gov

The following table provides a comparative overview of conventional versus ultrasound-assisted synthesis for a series of piperidinyl-quinoline N-acylhydrazones.

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline N-Acylhydrazones

Compound Substituent (R1, R2, R3) Conventional Yield (%) Ultrasonic-Assisted Yield (%)
8a Me, H, H 81 85
8b Me, H, 3-NO2 79 83
8c Me, H, 4-NO2 85 88
8d Me, H, 4-Cl 82 86
8e Me, H, 4-Br 83 87
8f Me, H, 4-F 80 84
8g Me, H, 4-OH 78 82
8h Me, H, 4-OMe 79 83
8i Me, H, 4-Me 84 88
8j Me, H, 3,4-di-Cl 81 85
8k Me, H, 3,4-di-OH 77 81
8l Me, H, 3,4,5-tri-OMe 76 80
8m Me, H, 2-OH-5-Br 78 82
9a H, Me, H 80 84
9b H, Me, 3-NO2 78 82
9c H, Me, 4-NO2 84 87
9d H, Me, 4-Cl 81 85
9e H, Me, 4-Br 82 86

Data sourced from a study on the synthesis of piperidinyl-quinoline acylhydrazones. semanticscholar.org

Environmentally Benign Protocols in Quinoline Derivatives Production

The principles of green chemistry are increasingly influencing the development of synthetic routes for quinoline derivatives, aiming to reduce the use of hazardous substances and improve energy efficiency. A variety of environmentally benign protocols have been established, focusing on the use of greener catalysts and solvents.

One approach involves the use of non-toxic and recyclable catalysts. For instance, indium (III) chloride has been utilized as a catalyst for the one-pot synthesis of quinolines from substituted anilines and β-ketoesters in ethanol at 60°C, providing quantitative yields. Similarly, FeCl3·6H2O has been reported as an inexpensive, non-toxic, and environmentally benign catalyst for the condensation of 2-aminoarylketones and active methylene compounds to produce quinoline derivatives with high yields and shorter reaction times. Bismuth chloride (III) has also been employed as a low-cost and non-toxic Lewis acid catalyst for the microwave-assisted synthesis of 4-hydroxy-2-quinolone analogues. nih.gov

The use of ionic liquids as green reaction media and catalysts is another significant advancement. A fluoroboric acid-based ionic liquid, [Et3NH]+[BF4]−, has been shown to be an effective catalyst for the one-pot synthesis of substituted quinolines from anilines and β-ketoesters in ethanol, with reactions completing in 20-65 minutes and yielding 78-93% of the product. The reusability of the ionic liquid further enhances the green credentials of this method.

Solvent-free reactions and the use of water as a green solvent are also prominent features of environmentally benign protocols. A one-pot synthesis of 2,4-disubstituted quinolines has been achieved using Hβ zeolite as a catalyst under solvent-free conditions. rsc.org Furthermore, a one-pot synthesis for substituted quinolines has been developed using copper iodide (CuI) followed by reductive cyclization in ethanol, a greener solvent alternative. mdpi.com The synthesis of quinoline derivatives has also been reported in water using cetyltrimethylammonium bromide (CTAB-H2O) as a reaction medium with a recyclable ZnO nanocatalyst. mdpi.com

Specific Synthetic Routes for 4-Chloro-2-piperidin-1-yl-quinoline and Closely Related Structures

The synthesis of this compound and its analogs primarily relies on the strategic functionalization of the quinoline core, with nucleophilic aromatic substitution being a key transformation.

Nucleophilic Aromatic Substitution (SNAr) at the Quinoline C-2 and C-4 Positions

The chlorine atoms at the C-2 and C-4 positions of a dihaloquinoline, such as 2,4-dichloroquinoline (B42001), exhibit different reactivities towards nucleophiles. This difference is the cornerstone for the selective synthesis of monosubstituted and disubstituted quinolines. The carbon at the 4-position is generally more susceptible to nucleophilic attack than the carbon at the 2-position. rsc.orgresearchgate.net This regioselectivity is attributed to the electronic properties of the quinoline ring system. mdpi.comresearchgate.net

Theoretical studies, such as those using Density Functional Theory (DFT), on the analogous 2,4-dichloroquinazoline (B46505) system have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more prone to nucleophilic attack. mdpi.comresearchgate.net This is consistent with a lower calculated activation energy for nucleophilic attack at this position. mdpi.comresearchgate.net The reaction typically proceeds through a two-step addition-elimination mechanism, forming a Meisenheimer-like intermediate. researchgate.net

The reaction conditions, including the nature of the nucleophile, solvent, temperature, and reaction time, can be tuned to control the outcome of the substitution. mdpi.com For instance, the reaction of 2,4-dichloroquinazoline with hydrazine (B178648) hydrate (B1144303) at low temperatures (0-5 °C) results in the selective substitution of the C-4 chlorine, while the C-2 chlorine remains intact. rsc.org Harsher conditions, such as refluxing in isopropanol, are required to substitute the second chlorine atom at the C-2 position. rsc.org

Displacement of Halogens by Piperidine (B6355638) Moieties

The displacement of a halogen atom on the quinoline ring by a piperidine moiety is a common strategy for introducing this N-heterocycle. A key step in the synthesis of certain piperidinyl-quinoline derivatives involves the nucleophilic aromatic substitution of a 2-chloro-3-formylquinoline with piperidine to produce a 2-(piperidin-1-yl)quinoline-3-carbaldehyde. semanticscholar.org This reaction serves as a foundation for building more complex molecules. semanticscholar.org

Kinetic studies on the displacement of chlorine from various haloquinolines by piperidine have provided insights into the reactivity of different positions on the quinoline nucleus. These studies help in understanding the factors that influence the rate of substitution. The reactivity of pyridinium (B92312) ions in nucleophilic aromatic substitution reactions with piperidine has also been investigated, showing a mechanism that involves rate-determining deprotonation of the addition intermediate. nih.gov

The following table summarizes the conditions for the nucleophilic substitution of a chloro group by various amines in quinoline and quinazoline (B50416) systems.

Table 2: Nucleophilic Aromatic Substitution of Chloroquinolines and Analogs with Amines

Substrate Nucleophile Solvent Temperature (°C) Time Product Yield (%)
2,4-dichloro-8-methylquinoline Hydrazine hydrate Ethanol Reflux 4 h 4-Hydrazino-8-methylquinolin-2(1H)-one -
4,7-dichloroquinoline Ethane-1,2-diamine - 130 7 h N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine -
4,7-dichloroquinoline N,N-dimethyl-propane-1,3-diamine - 130 8 h N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine -
2,4-dichloroquinazoline Anilines Various Various Minutes to hours 2-Chloro-4-anilinoquinazolines -
2,4-dichloroquinazoline Benzylamines Various Various Minutes to hours 2-Chloro-4-(benzylamino)quinazolines -
2,4-dichloroquinazoline Aliphatic amines Various Various Minutes to hours 2-Chloro-4-(alkylamino)quinazolines -

Data compiled from various studies on nucleophilic substitution reactions. mdpi.comnih.govmdpi.com

Strategies for Selective Functionalization of Polyhalogenated Quinoline Systems (e.g., 4,7-dichloroquinolines)

The selective functionalization of polyhalogenated quinolines is crucial for the synthesis of specific isomers of pharmacologically important molecules. The differential reactivity of the halogen atoms allows for a stepwise introduction of different substituents.

In the case of 4,7-dichloroquinoline, the chlorine at the 4-position is significantly more reactive towards nucleophilic substitution than the chlorine at the 7-position. This allows for the selective reaction at C-4 with various amines to produce 4-amino-7-chloroquinoline derivatives, which are precursors to many antimalarial drugs. nih.gov Microwave-assisted synthesis has been employed for the SNAr reaction of 4,7-dichloroquinoline with phenols, leading to 4-phenoxy-7-chloroquinolines in high yields.

For 2,4-dichloroquinolines, the C-4 position is generally the preferred site for the initial nucleophilic attack under milder conditions. This regioselectivity has been exploited in the synthesis of 2-alkynyl-4-chloroquinolines via a Pd/C-mediated coupling, where the reaction is highly selective for the mono-substituted product at the C-2 position, which is an exception to the general rule and is likely influenced by the catalytic system. Subsequent Suzuki coupling at the C-4 position allows for the synthesis of 2-alkynyl-4-arylquinolines. The synthesis of 2-phenylamino-4-phenoxy-quinoline derivatives also relies on the stepwise substitution of 2,4-dichloroquinoline, where the reaction with a phenoxide first yields a mixture of 2-chloro-4-phenoxyquinoline and 4-chloro-2-phenoxyquinoline, with the former being the major product.

Convergent and Divergent Synthetic Pathways Integrating Piperidine

Both convergent and divergent synthetic strategies are employed to construct complex molecules containing the this compound scaffold and its analogs.

Convergent synthesis aims to bring together several pre-synthesized fragments in the final steps of a reaction sequence. One-pot multicomponent reactions are excellent examples of convergent approaches to quinoline synthesis. For instance, a palladium-catalyzed multicomponent domino reaction has been used to synthesize 2-aryl-4-dialkylaminoquinolines from ethynylarylamines, aryl iodides, carbon monoxide, and amines. nih.gov These strategies are highly efficient as they allow for the rapid assembly of complex structures from simpler starting materials. nih.gov

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a library of structurally diverse compounds. wikipedia.org This approach is particularly useful in medicinal chemistry for generating a wide range of analogs for structure-activity relationship (SAR) studies. A modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones has been demonstrated, where a common scaffold is functionalized in a stepwise manner to introduce molecular diversity. rsc.org In the context of this compound, a divergent approach could involve the synthesis of a 2,4-dichloroquinoline intermediate, which can then be reacted with a variety of nucleophiles at the C-4 and C-2 positions to create a library of disubstituted quinolines. For example, the synthesis of a library of quinoline-piperidine conjugates has been achieved by coupling different quinoline cores with various piperidine moieties through either an addition-elimination reaction or a reductive amination.

The choice between a convergent and a divergent strategy depends on the specific target molecule and the goals of the synthetic campaign. Convergent synthesis is often more efficient for the preparation of a single, complex target, while divergent synthesis is ideal for exploring chemical space and generating compound libraries.

Post-Cyclization Functionalization Techniques for Quinoline-Piperidine Adducts

A prominent strategy for the synthesis of 2,4-disubstituted quinolines involves the sequential functionalization of a pre-existing quinoline core. A common and versatile starting material for this approach is a 2,4-dichloroquinoline derivative. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for regioselective nucleophilic aromatic substitution (SNAr) reactions.

Theoretical and experimental studies have demonstrated that the C4 position of 2,4-dichloroquinazoline, a related heterocyclic system, is more susceptible to nucleophilic attack under milder reaction conditions. mdpi.comresearchgate.net This enhanced reactivity is attributed to the electronic properties of the quinoline ring system, where the carbon at the 4-position exhibits a higher positive charge density, making it a more favorable site for nucleophilic addition. mdpi.com This principle of regioselectivity can be effectively applied to the synthesis of this compound.

The general synthetic route commences with the selective substitution of the C4-chloro group with a suitable nucleophile, which is subsequently replaced in a separate step. However, for the direct synthesis of the target compound, a more direct approach involves the reaction of a 2,4-dichloroquinoline with piperidine. To achieve the desired 4-chloro-2-piperidyl substitution pattern, the reaction conditions must be carefully controlled to favor substitution at the C2 position. Typically, nucleophilic substitution at the C2 position of a quinoline ring requires more forcing or harsher conditions compared to the C4 position. rsc.org

A plausible synthetic pathway would involve the reaction of 2,4-dichloroquinoline with piperidine under conditions that promote C2 substitution. This might involve elevated temperatures or the use of a specific solvent system to overcome the higher activation energy for substitution at the C2 position. The inherent challenge lies in preventing the formation of the isomeric 2-chloro-4-piperidin-1-yl-quinoline and the disubstituted product, 2,4-di(piperidin-1-yl)quinoline.

To illustrate the factors influencing such transformations, consider the following generalized reaction data:

EntryStarting MaterialNucleophileSolventTemperature (°C)Major Product(s)
12,4-dichloroquinolinePiperidineEthanolRoom Temperature2-chloro-4-(piperidin-1-yl)quinoline
22,4-dichloroquinolinePiperidineDMF100Mixture of 2- and 4-substituted and disubstituted products
32,4-dichloroquinolinePiperidineToluene (B28343)Reflux4-Chloro-2-(piperidin-1-yl)quinoline (with potential byproducts)

This table is illustrative and based on general principles of quinoline chemistry; specific yields and reaction times would require experimental optimization.

Furthermore, palladium-catalyzed cross-coupling reactions offer an alternative post-cyclization functionalization strategy. For instance, a Pd/C-mediated regioselective C-2 alkynylation of 2,4-dichloroquinoline has been reported, yielding 2-alkynyl-4-chloroquinolines. nih.gov While not a direct route to the piperidine adduct, this intermediate could potentially undergo further transformations, such as reduction of the alkyne and subsequent functionalization, or a direct amination reaction, although the latter is less common for C-C triple bonds.

Multicomponent Approaches Incorporating Piperidine and Chloro Groups (e.g., Ugi-Azide)

Multicomponent reactions (MCRs) provide an efficient and atom-economical pathway for the synthesis of complex molecules in a single step from three or more starting materials. rsc.org The Ugi four-component condensation (U-4CC) is a particularly powerful MCR for generating diverse molecular scaffolds. organic-chemistry.orgnih.gov The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org

This methodology can be adapted for the synthesis of quinoline derivatives. rsc.org For the preparation of a scaffold related to this compound, one could envision a strategy utilizing a 4-chloro-substituted aniline as the amine component. The general mechanism of the Ugi reaction involves the initial formation of an imine from the amine and an aldehyde, which then reacts with the isocyanide and the carboxylic acid. organic-chemistry.org

A hypothetical Ugi reaction to generate a precursor to the target molecule is outlined below:

ComponentExample Reactant
Amine4-Chloroaniline
AldehydeFormaldehyde
Carboxylic AcidAcetic Acid
IsocyanideCyclohexyl isocyanide

The product of this reaction would be an N-(4-chlorophenyl)-N-(cyclohexylcarbamoyl)methylacetamide. While this does not directly yield the quinoline ring, variations of the Ugi reaction, or post-Ugi transformations, can lead to the desired heterocyclic core. For example, by choosing appropriate starting materials that contain precursors to the quinoline ring, the Ugi reaction can be a key step in a convergent synthesis. The synthesis of 4-aminoquinoline (B48711) Ugi adducts has been explored for the development of antimalarial agents, demonstrating the utility of this approach in generating quinoline-based libraries. bohrium.com

The Ugi-azide reaction is another variant of the Ugi MCR where a hydrazoic acid (HN₃) source replaces the carboxylic acid component, leading to the formation of tetrazole derivatives. While this reaction is highly effective for the synthesis of tetrazoles, its direct application to form a 2-piperidyl-quinoline is not straightforward. However, it highlights the versatility of MCRs in creating diverse heterocyclic systems by modifying the constituent components.

The following table illustrates the potential of MCRs in generating diverse quinoline-based structures:

MCR TypeKey ReactantsResulting ScaffoldPotential for Target Synthesis
Ugi-4CC4-Chloroaniline, Aldehyde, Carboxylic Acid, Isocyanideα-Aminoacyl amide with a 4-chlorophenyl groupIndirect; requires subsequent cyclization to form the quinoline ring.
Doebner-von MillerSubstituted Aniline, α,β-Unsaturated Carbonyl CompoundSubstituted QuinolineDirect; requires appropriate starting materials to yield the 2-piperidyl and 4-chloro substitution.
CombesAniline, β-DiketoneSubstituted QuinolineDirect; requires a piperidinyl-substituted β-diketone and a 4-chloroaniline.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Key Reaction Pathways in Quinoline (B57606) Formation with Piperidine (B6355638) Incorporation

The formation of 4-Chloro-2-piperidin-1-yl-quinoline is primarily achieved through a nucleophilic aromatic substitution (SNAr) pathway. The most common and direct route involves the reaction of a di-substituted quinoline precursor, namely 2,4-dichloroquinoline (B42001), with piperidine.

The key reaction pathway can be outlined as follows:

Synthesis of the Quinoline Core : The initial step involves the construction of the fundamental quinoline ring system. This can be accomplished through various classical named reactions such as the Skraup, Doebner-von Miller, or Friedländer synthesis, which condense anilines with α,β-unsaturated carbonyl compounds, aldehydes/ketones, or compounds containing an active methylene (B1212753) group, respectively. iipseries.orgnih.gov For industrial-scale synthesis of the precursor, a common method involves the reaction of ortho-aminobenzoic acid with potassium cyanate (B1221674) to form 2,4-quinazolinedione, which is then chlorinated to yield 2,4-dichloroquinazoline (B46505), a related but distinct heterocyclic system. google.com A similar principle applies to forming the 2,4-dihydroxyquinoline intermediate, which is subsequently chlorinated.

Chlorination : The quinoline core, often synthesized as a quinolinone or dihydroxyquinoline, is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to produce 2,4-dichloroquinoline.

Selective Nucleophilic Substitution : The final and crucial step is the reaction of 2,4-dichloroquinoline with piperidine. researchgate.net In the quinoline ring, the chlorine atom at the C2 position is generally more susceptible to nucleophilic attack than the chlorine at the C4 position. This regioselectivity is attributed to the electronic properties of the heterocyclic ring. Piperidine, acting as a nucleophile, attacks the C2 position, leading to the displacement of the chloride ion and the formation of the C-N bond. This yields the target compound, this compound. nih.govresearchgate.net The reaction is typically carried out under controlled temperature conditions to favor the mono-substitution product and prevent further reaction at the C4 position.

Intramolecular and Intermolecular Cyclization Mechanisms

The formation of the foundational quinoline ring, prior to the incorporation of the piperidine moiety, relies on powerful cyclization reactions. These can be broadly categorized as either intramolecular or intermolecular.

Intermolecular Cyclization: This approach involves the reaction of two or more different molecules that come together to form the quinoline ring.

Friedländer Synthesis : This is a classic example where a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone condenses with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.gov The mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.

Copper-Catalyzed Cyclization : Modern methods have been developed that utilize catalysts to facilitate intermolecular reactions. For instance, a copper-catalyzed reaction between anilines and terminal acetylene (B1199291) esters provides a direct route to quinoline derivatives through a cascade process that forms C-N and C-C bonds. rsc.org

Gold-Catalyzed Cycloaddition : Gold catalysts can promote the intermolecular cycloaddition of 2-aminoaryl carbonyl compounds with internal alkynes, offering an efficient synthesis of polysubstituted quinolines. acs.org

Intramolecular Cyclization: In this strategy, a single molecule containing all the necessary atoms undergoes cyclization to form the quinoline ring.

Palladium-Catalyzed Imidoylative Cyclization : o-Alkenyl aryl isocyanides can undergo a palladium-catalyzed intramolecular 6-endo cyclization. rsc.org The reaction proceeds through the activation of a vinyl C–H bond, leading to the formation of the quinoline scaffold. rsc.org

NCS-Mediated Cyclization : N-chlorosuccinimide (NCS) can mediate intramolecular cyclization reactions to form a C-N bond, which has been applied in the synthesis of complex fused quinoline systems. nih.gov

Photochemical Cyclization : In the presence of iodine, o-alkynylaryl isocyanides can undergo an intramolecular cyclization upon photoirradiation to afford diiodoquinolines, which are versatile intermediates. organic-chemistry.org

These cyclization mechanisms are fundamental to creating the quinoline core, which is then subjected to further functionalization, such as the chlorination and subsequent reaction with piperidine discussed previously.

Role of Catalysts and Reagents in Directing Reaction Outcomes

The synthesis of this compound and its precursors is heavily influenced by the choice of catalysts and reagents, which direct the reaction pathways and determine the efficiency and selectivity of each step.

In Quinoline Core Synthesis: A wide array of catalysts are employed to construct the quinoline skeleton, often enabling milder reaction conditions and broader substrate scopes compared to traditional methods. nih.gov

Metal Catalysts : Transition metals like palladium, copper, nickel, and iron are widely used. nih.gov Palladium catalysts are effective in C-H activation and cross-coupling reactions to build the quinoline ring. rsc.org Copper catalysts promote cyclization reactions of anilines with alkynes. rsc.org Nickel-catalyzed cyclization of 2-iodoanilines with alkynyl ketones is another efficient route. organic-chemistry.org

Acid/Base Catalysts : Strong acids like sulfuric acid or polyphosphoric acid are traditionally used in reactions like the Combes synthesis to promote the cyclization and dehydration steps. iipseries.org Basic catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can be used in multi-component reactions to afford quinoline derivatives under solvent-free conditions. nih.gov

Biocatalysts : Emerging sustainable methods utilize enzymes like monoamine oxidase (MAO) to catalyze the oxidative aromatization of tetrahydroquinolines to produce quinolines under mild, environmentally friendly conditions. northumbria.ac.uk

Interactive Table: Catalysts in Quinoline Synthesis Below is a summary of various catalytic systems used in the formation of the quinoline ring.

Catalyst TypeSpecific Example(s)Role in ReactionRef.
Transition Metal Palladium(II) AcetateIntramolecular C-H bond activation/cyclization rsc.org
Copper(I) IodideIntermolecular cyclization of anilines and alkynes rsc.org
Nickel(II) ChlorideCyclization of 2-iodoanilines with alkynyl ketones organic-chemistry.org
Iron(III) ChloridePovarov-type [4+2] annulation organic-chemistry.org
Gold(I) ChlorideIntermolecular cycloaddition of aminoaryl carbonyls and alkynes acs.org
Acid Catalyst Sulfuric Acid (H₂SO₄)Dehydration and cyclization in Combes & Skraup syntheses iipseries.org
Base Catalyst DABCOOne-pot multi-component condensation nih.gov
Biocatalyst Monoamine Oxidase (MAO)Oxidative aromatization of tetrahydroquinolines northumbria.ac.uk

In Piperidine Incorporation: For the specific step of converting 2,4-dichloroquinoline to this compound, the reagents and conditions are critical for achieving high selectivity and yield.

Nucleophilic Reagent : Piperidine is the primary reagent, acting as the nitrogen nucleophile.

Solvent Effects : The choice of solvent can significantly influence the reaction rate. Hydroxylic solvents like methanol (B129727) can enhance the reactivity of chloroquinolines towards nucleophilic substitution through hydrogen-bonding interactions with the quinoline nitrogen. researchgate.net

Catalysis : While the reaction can proceed without a catalyst, base catalysis can be observed as a minor kinetic factor, particularly at high concentrations of piperidine. researchgate.net However, in many synthetic procedures, the reaction is run "neat" or in a high-boiling solvent without an explicit catalyst, relying on thermal energy to drive the substitution. nih.gov

Kinetic and Thermodynamic Aspects of Chemical Transformations

The study of reaction kinetics and thermodynamics provides deep insights into the mechanism of formation for this compound, particularly for the nucleophilic substitution step. Kinetic studies on the reaction of chloroquinolines with amines like piperidine have revealed important mechanistic details.

There are notable differences in reactivity between 2-chloroquinoline (B121035) and 4-chloroquinoline. The 2-chloro isomer often exhibits higher reactivity towards certain nucleophiles like methoxide (B1231860) ions, whereas the 4-chloro isomer's reactivity can be significantly enhanced by acid catalysis when reacting with amines. researchgate.net

Key kinetic findings for the reaction of chloroquinolines with piperidine include:

Catalysis : Base catalysis by piperidine is generally not a significant factor at low concentrations in non-polar solvents like toluene (B28343). However, a small kinetic contribution from base catalysis can be detected when neat piperidine is used as the solvent. researchgate.net

Solvent Effects : The reactivity of a chloroquinoline is increased in hydroxylic solvents such as methanol. This is attributed to hydrogen-bonding interactions between the solvent and the quinoline ring's nitrogen atom, which enhances the electrophilicity of the carbon atoms bearing the chlorine. researchgate.net

Isotope Effects : The use of N-deuterated piperidine (N-d-piperidine) in toluene results in a small inverse secondary kinetic isotope effect (kH/kD < 1) for the reaction with 4-chloroquinoline. This suggests that the C-N bond is more formed in the transition state than the N-H bond is broken, which is consistent with a classic SNAr mechanism involving a Meisenheimer-like intermediate where the nucleophilic attack is the rate-determining step. For 2-chloroquinoline, the isotope effect is negligible. researchgate.net

Thermodynamically, the nucleophilic substitution reaction is generally favorable, driven by the formation of a stable C-N bond and the release of a chloride ion. The precise thermodynamic parameters depend on the specific reaction conditions, including the solvent and temperature.

Computational Approaches to Mechanistic Understanding

Modern computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, complementing experimental findings. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable for studying the synthesis of complex molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict geometries of reactants, products, and transition states, and determine the associated energy barriers (activation energies). rsc.orgnih.gov

For the synthesis of quinoline derivatives, DFT can be used to:

Analyze Reaction Pathways : By mapping the potential energy surface, DFT can compare the feasibility of different proposed mechanisms, such as concerted versus stepwise pathways in cyclization reactions.

Characterize Transition States : DFT calculations can determine the geometry and energy of the highest-energy point along the reaction coordinate—the transition state. This information is crucial for understanding the factors that control reaction rates. For the SNAr reaction of 2,4-dichloroquinoline with piperidine, DFT could model the transition state leading to the Meisenheimer intermediate.

Evaluate Catalyst Effects : The role of a catalyst can be modeled by including the catalytic species in the calculations. This can show how the catalyst lowers the activation energy by stabilizing the transition state or providing an alternative, lower-energy reaction pathway.

Interactive Table: Application of DFT in Reaction Analysis

DFT Calculation OutputMechanistic Insight Provided
Optimized Geometries Provides bond lengths and angles of reactants, intermediates, and products.
Transition State (TS) Energy Determines the activation energy (Ea), which relates to the reaction rate.
TS Geometry Reveals the nature of bond-making and bond-breaking at the peak of the energy barrier.
Frontier Molecular Orbitals (HOMO/LUMO) Helps predict reactivity; the energy gap indicates kinetic stability. nih.gov
Reaction Energy (ΔE) Determines if a reaction step is exothermic or endothermic.

Although specific DFT studies on the transition state of this compound synthesis are not widely published, the methodology has been extensively applied to various quinoline derivatives to understand their stability, electronic properties, and reactivity. arabjchem.orgresearchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior in a dynamic environment, such as in solution. nih.gov

In the context of quinoline synthesis, MD simulations are valuable for:

Studying Reaction Intermediates : MD can be used to study the stability and conformational dynamics of key intermediates, such as the Meisenheimer complex in the SNAr reaction.

Analyzing Solvent Effects : The explicit inclusion of solvent molecules in an MD simulation allows for a detailed investigation of solute-solvent interactions. This can reveal how the solvent shell organizes around reactants and intermediates, influencing their stability and reactivity, which is consistent with experimental observations of solvent effects. arabjchem.org

Investigating Diffusion and Encounters : MD simulations can model the diffusion of reactants in a solution, providing insights into how frequently they encounter each other in the correct orientation for a reaction to occur. Car–Parrinello Molecular Dynamics (CPMD) is an advanced method that combines DFT with molecular dynamics to provide a more accurate description of the electronic structure as the system evolves. mdpi.com

By simulating the behavior of reaction intermediates, MD provides a bridge between the static picture offered by DFT and the macroscopic observations from experiments, offering a more complete understanding of the chemical transformation in its native environment. nih.gov

Structure Activity Relationship Sar Principles and Design Strategies

Influence of Quinoline (B57606) Core Substituents on Molecular Interactions

Substituents on the quinoline core play a pivotal role in modulating the molecular interactions of the compound. The nature and position of these substituents can significantly influence the compound's electronic properties, steric profile, and ability to form key interactions with biological targets.

For instance, the presence of an electron-withdrawing group, such as a chloro or fluoro group, at the C-7 position of the quinoline ring is often considered essential for the high potency of many quinoline-based drugs. youtube.com This is a common feature in several antimalarial drugs like chloroquine. youtube.com Conversely, the introduction of an electron-donating group like a methoxy (B1213986) group at the C-2 position has been shown to enhance the antimalarial activity of certain quinoline-imidazole hybrids, while a chloro group at the same position leads to a loss of activity. rsc.org

In the context of anticancer activity, bulky substituents at the C-7 position of the quinoline ring have been found to facilitate antiproliferative effects. frontiersin.org Furthermore, the presence of an amino side-chain substituent can enhance this activity, with the length of the alkylamino side chain also influencing potency. frontiersin.org Molecular docking studies of some quinoline derivatives have shown that the quinoline fragment can engage in π-π stacking interactions with the peripheral anionic site (PAS) of acetylcholinesterase (AChE). researchgate.net The quinoline core itself can also participate in π-π stacked interactions within the active sites of enzymes. nih.gov

The following table summarizes the influence of various substituents on the quinoline core based on research findings:

PositionSubstituentEffect on Activity/InteractionReference
C-2Methoxy (electron-donating)Enhanced antimalarial activity in some hybrids. rsc.org rsc.org
C-2Chloro (electron-withdrawing)Loss of antimalarial activity in some hybrids. rsc.org rsc.org
C-44-aminoquinoline (B48711) moietyPrincipal pharmacophore for good antiplasmodium activity. nih.gov nih.gov
C-7Chloro (electron-withdrawing)Optimal for antimalarial activity. youtube.compharmacy180.com youtube.compharmacy180.com
C-7Bulky substituentsFacilitated antiproliferative activity. frontiersin.org frontiersin.org
C-8MethylAbolishes antimalarial activity. pharmacy180.com pharmacy180.com

Impact of the Piperidine (B6355638) Moiety at the C-2 Position on Compound Efficacy

Role of Piperidine Ring in Ligand-Target Interactions

The piperidine ring can directly participate in ligand-target interactions through various non-covalent forces. It can engage in π-sigma bonds and π-alkyl linkages with amino acid residues within the active site of an enzyme. nih.gov For example, in certain cholinesterase inhibitors, the piperidine ring was found to be involved in such interactions. nih.gov The nitrogen atom within the piperidine ring can also act as a hydrogen bond acceptor, forming crucial interactions with the target protein. In some instances, the piperidine moiety is considered a key structural feature for achieving desired therapeutic properties and improved pharmacokinetics. bohrium.com

Significance of the Chloro Group at the C-4 Position

The chloro group at the C-4 position of the quinoline ring has a profound effect on the chemical reactivity and biological activity of the molecule.

The presence of a chlorine atom at the C-4 position makes this position susceptible to nucleophilic substitution reactions. This reactivity is utilized in the synthesis of various 4-aminoquinoline derivatives, where the chloro group is displaced by an amine. nih.govnih.gov This synthetic accessibility allows for the creation of a diverse library of compounds for structure-activity relationship studies.

Positional Isomerism and Substituent Effects on Chemical Behavior

The specific placement of substituents on the quinoline ring, known as positional isomerism, dramatically influences the compound's chemical behavior and biological activity. frontiersin.orgnih.gov

For example, a methyl group at the C-3 position of the quinoline nucleus has been shown to reduce antimalarial activity, while a methyl group at the C-8 position abolishes it completely. pharmacy180.com In the context of cholinesterase inhibition, the introduction of a methyl group at the 6- or 8-position of the quinoline ring can establish alkyl linkages with various amino acid residues. nih.gov

The position of the nitrogen atom within the heterocyclic ring system is also critical. Isoquinoline, an isomer of quinoline where the nitrogen is at position 2 instead of position 1, exhibits different biological properties. rsc.org The chemical shifts in NMR spectra are also significantly affected by the position of substituents on the quinoline ring. nih.gov These observations underscore the importance of precise substituent placement in the design of quinoline-based compounds with desired pharmacological profiles.

Rational Design Principles for Optimizing Quinoline-Piperidine Scaffolds

The rational design of new and improved quinoline-piperidine scaffolds relies on a thorough understanding of the structure-activity relationships discussed in the previous sections. manchester.ac.uk Key principles for optimizing these scaffolds include:

Molecular Hybridization: Combining the quinoline-piperidine scaffold with other known pharmacophores can lead to hybrid molecules with enhanced biological activity. researchgate.net This approach aims to create new chemical entities with improved properties by integrating the beneficial features of each component.

Scaffold Hopping: This strategy involves replacing the quinoline core with other bicyclic systems to explore new chemical space and potentially discover novel inhibitors. nih.gov An in silico aided scaffold hopping approach combined with pharmacophore virtual screening has been successfully used to design new derivatives. nih.gov

Judicious Modification of Substituents: Based on SAR data, specific substituents can be introduced or modified to enhance activity and selectivity. For example, knowledge of the optimal electronic and steric requirements at different positions of the quinoline ring can guide the selection of appropriate functional groups. manchester.ac.ukbenthamscience.com

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable tools in the rational design process. researchgate.netnih.govnih.gov These methods can predict the binding modes of ligands and help to identify key interactions with the target, thereby guiding the design of more potent and selective compounds.

By applying these principles, researchers can systematically optimize the quinoline-piperidine scaffold to develop new therapeutic agents with improved efficacy and safety profiles.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is instrumental in determining the most stable three-dimensional arrangement of atoms (ground state conformation) and other electronic characteristics. nih.govacs.org For quinoline (B57606) derivatives, DFT calculations help in analyzing electronic structures, reactivity patterns, and predicting molecular properties. nih.gov

Studies on related quinoline structures have utilized DFT to understand how modifications to the quinoline core affect its photophysical and electronic properties. nih.gov For instance, the introduction of electron-withdrawing groups can enhance fluorescence and alter the molecule's binding affinity in biological systems. nih.gov DFT calculations can elucidate the distribution of electron density, identifying regions of the molecule that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other molecules, including potential biological targets. Theoretical analysis using time-dependent DFT (TDDFT) can also predict absorption spectra, which often show good agreement with experimental data. acs.org

Table 1: Predicted Electronic Properties of Quinoline Derivatives from DFT Studies

Property Significance Typical Method
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. DFT, TDDFT
Electron Density Distribution Identifies nucleophilic and electrophilic sites, predicting interaction points. DFT
Molar Extinction Coefficient Relates to the efficiency of light absorption at a specific wavelength. TDDFT

| Quantum Yield | Measures the efficiency of photon emission through fluorescence. | Comparison with standards |

This table is illustrative, based on typical data from computational studies of quinoline derivatives.

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data beyond fundamental physical constants. While computationally more intensive than DFT, they can provide highly accurate results for smaller systems and serve as a benchmark for other methods. For complex molecules like quinoline derivatives, ab initio calculations can be employed to refine the understanding of their structural and electronic properties. These methods are crucial for the comprehensive analysis of molecular systems and play a role in the broader field of computational chemistry for predicting molecular characteristics. nih.gov

Molecular Modeling and Simulation Techniques

Building on the foundation of quantum mechanics, molecular modeling and simulation techniques explore how a molecule behaves and interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 4-chloro-2-piperidin-1-yl-quinoline) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is essential in drug discovery for understanding drug-receptor interactions and predicting the binding affinity of a compound to its target. nih.gov

In studies involving quinoline derivatives, molecular docking has been used to predict their binding modes and affinities with various biological targets, including enzymes like HIV reverse transcriptase and protein kinases. nih.govtubitak.gov.trorientjchem.orgnih.gov For example, docking studies on quinoline-based compounds have shown that they can fit into the active sites of enzymes, with some derivatives exhibiting higher docking scores than standard drugs. nih.govtubitak.gov.tr These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the protein's binding pocket. nih.gov For instance, a docking study of a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative showed a binding mode similar to that of known VEGFR-II inhibitors. nih.gov

Table 2: Representative Molecular Docking Results for Quinoline Derivatives

Compound Type Target Protein Key Interacting Residues Predicted Docking Score (kcal/mol)
Chloro-substituted quinoline HIV Reverse Transcriptase Not specified -10.675 nih.govtubitak.gov.tr
Quinoline derivative SARS-CoV-2 Mpro His41, His164, Glu166 nih.gov Not specified
7-chloro-4-(piperazin-1-yl) quinoline derivative VEGFR-II Not specified Not specified nih.gov

Note: The specific compound "this compound" was not explicitly found in these docking studies, which focused on analogous structures. Scores and interactions are highly dependent on the specific derivative and target.

Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules and their complexes over time. nih.gov Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex. nih.govnih.gov

For quinoline derivatives, MD simulations have been used to confirm the stability of the compound within the binding site of a target protein. nih.gov These simulations can analyze parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation time. nih.gov For example, a 50 ns dynamic simulation of a quinoline derivative complexed with the VEGFR-2 receptor demonstrated favorable stability. nih.gov Such simulations have identified key amino acid residues that are crucial for maintaining a stable interaction, thus validating the docking results and providing deeper insight into the dynamic nature of the binding. nih.govnih.gov

Cheminformatics involves the use of computational methods to analyze large sets of chemical data, helping to explore the vast "chemical space" of possible molecules and to design new derivatives with desired properties. For quinoline-based compounds, cheminformatics approaches, such as molecular hybridization, are used to design new molecules by combining structural features from different known active compounds. unipa.it

This strategy has led to the development of new series of quinoline derivatives with potential biological activities. unipa.it By analyzing structure-activity relationships (SAR) within a series of synthesized compounds, researchers can identify which chemical modifications lead to improved activity. Computational tools are also used to predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to prioritize which newly designed derivatives are most promising for synthesis and further testing. unipa.it

Predictive Models for Molecular Interactions and Reactivity

Predictive models, grounded in computational chemistry, are instrumental in elucidating the molecular interactions and reactivity of this compound. These models help in understanding its behavior in chemical reactions and its potential to interact with biological targets.

One of the key aspects of reactivity for this compound is the nucleophilic aromatic substitution at the chloro-substituted carbon on the quinoline ring. The kinetics of the reaction between 2- and 4-chloroquinolines and piperidine (B6355638) have been investigated, providing a foundational understanding. researchgate.net The reactivity of chloroquinolines in such substitutions is influenced by the solvent, with aprotic solvents showing a reactivity order that can be qualitatively predicted by the dielectric constant. researchgate.net Furthermore, the position of the chlorine atom and the nitrogen atom in the quinoline ring (the α-aza effect) influences the electrostatic effects and, consequently, the reactivity. researchgate.net Substituents on the quinoline ring also play a significant role in modulating the reactivity, as do acid and base catalysis. researchgate.net

Computational tools can be employed to create predictive models for these reactions. For instance, Density Functional Theory (DFT) calculations can be used to model the reaction mechanism, identify transition states, and calculate activation energies, providing a quantitative prediction of reactivity. The Hammett substituent constants, derived from the dissociation constants of substituted benzoic acids, can also be used to predict the effect of substituents on the reaction rates of chloroquinolines. researchgate.net

In addition to reactivity, predictive models can be used to understand the non-covalent interactions that govern the binding of this compound to other molecules, including proteins. The "Aromatics Analyser" functionality within the Cambridge Structural Database (CSD) materials suite is an example of a tool used to identify and quantify aromatic interactions, such as π–π stacking, in the crystal structures of related quinoline derivatives. mdpi.com For a structurally analogous compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, analysis revealed strong π–π interactions involving the chloro-benzene rings of the quinoline units, which contribute to the stability of the crystal structure. mdpi.com Such computational analyses can predict the likelihood and nature of these interactions for this compound as well.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful predictive tool. A 3D-QSAR model was developed for a series of quinoline derivatives to correlate their three-dimensional structures with their biological activity. nih.gov This model, based on Comparative Molecular Field Analysis (CoMFA), yielded a satisfactory cross-validated correlation coefficient (Q²) of 0.625 and a high coefficient of determination (R²) of 0.913, indicating good predictive ability for the biological activity of new quinoline compounds. nih.gov Such an approach could be applied to a series of compounds including this compound to predict its potential biological activities.

The following table summarizes some of the computational parameters and findings from studies on related quinoline compounds that can be used to infer the properties of this compound.

ParameterValue/FindingSignificance for this compoundReference
Reactivity of Chloroquinolines Reactivity order in aprotic solvents is qualitatively predicted by the dielectric constant.Provides a basis for selecting solvents to control reaction outcomes. researchgate.net
Aromatic Interactions Strong π–π stacking observed in a related quinoline derivative with a centroid–centroid distance of 3.96 Å.Suggests the potential for similar stabilizing interactions in the solid state or in binding to biological targets. mdpi.com
3D-QSAR Model (CoMFA) Q² = 0.625, R² = 0.913 for a series of quinoline derivatives.Indicates that a similar model could be developed to predict the biological activity of this compound. nih.gov

Protein Structure Modeling

Protein structure modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is crucial in drug design and for understanding the potential biological targets of a compound like this compound.

Molecular docking studies have been performed on various quinoline derivatives to elucidate their binding modes with different protein targets. For example, derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov A docking study of one such derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, revealed a binding mode similar to that of known VEGFR-II inhibitors, suggesting that the quinoline scaffold can be effectively accommodated in the active site of this kinase. nih.gov

Similarly, molecular docking has been employed to study the interaction of novel piperidinylpiperidine and spirochromanone derivatives bearing a quinoline moiety with the CT domain of human acetyl-CoA carboxylase (ACC). nih.gov The docking results showed that these compounds adopt conformations and binding modes similar to a known inhibitor, CP-640186. nih.gov One of the synthesized compounds exhibited an additional hydrogen bond with the side chain of Lys-1967, which may account for its enhanced inhibitory activity. nih.gov

The general procedure for such a protein-ligand docking study involves several steps:

Preparation of the Protein Structure: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules are typically removed, and hydrogen atoms are added.

Preparation of the Ligand Structure: The 3D structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking program, such as AutoDock or Glide, is used to systematically explore the possible binding poses of the ligand within the active site of the protein. The program calculates a scoring function to rank the different poses based on their predicted binding affinity.

Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

For this compound, a hypothetical docking study could reveal its potential to bind to various protein targets. The quinoline ring could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The piperidine ring, with its flexible chair conformation, can fit into hydrophobic pockets. The nitrogen atoms in both the quinoline and piperidine rings can act as hydrogen bond acceptors, while the chlorine atom can participate in halogen bonding or hydrophobic interactions.

The following table outlines the key interactions observed in docking studies of related quinoline compounds, which can be extrapolated to predict the binding behavior of this compound.

Interaction TypeInteracting Moiety on LigandPotential Interacting Amino Acid ResiduesReference
Hydrogen Bonding Quinoline nitrogen, Piperidine nitrogenSerine, Threonine, Aspartate, Glutamate, Lysine nih.gov
π-π Stacking Quinoline ringPhenylalanine, Tyrosine, Tryptophan mdpi.com
Hydrophobic Interactions Piperidine ring, Quinoline ringLeucine, Isoleucine, Valine, Alanine nih.gov

These computational approaches provide a valuable framework for predicting the molecular behavior of this compound, guiding further experimental studies and the potential development of new applications for this compound.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of an organic compound by providing information about the chemical environment of individual atoms.

2D NMR Techniques (e.g., COSY, HSQC, DEPT-135) for Connectivity MappingTo unambiguously assign the ¹H and ¹³C signals and map the connectivity of the molecule, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the proton networks within the quinoline (B57606) and piperidine (B6355638) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals typically appear as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. This would be crucial for assigning the carbons of the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The mass spectrum of 4-Chloro-2-piperidin-1-yl-quinoline would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve cleavage of the piperidine ring or loss of a chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic wavelengths. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

Aromatic C-H stretching (typically above 3000 cm⁻¹)

Aliphatic C-H stretching from the piperidine ring (typically below 3000 cm⁻¹)

C=C and C=N stretching vibrations from the quinoline ring (in the 1600-1450 cm⁻¹ region)

C-N stretching vibrations

A C-Cl stretching vibration (typically in the 800-600 cm⁻¹ region)

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would confirm the connectivity of the atoms and reveal the conformation of the piperidine ring (e.g., chair, boat) and the relative orientation of the piperidine and quinoline rings.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound. By measuring the inelastic scattering of monochromatic light, a Raman spectrum is generated, which serves as a unique "vibrational fingerprint" for a specific molecule. nih.govscinito.aimendeley.com This fingerprint allows for the identification of the compound and provides insights into its chemical structure, composition, and molecular interactions. The analysis of organic molecules with conjugated π-electron systems, such as quinoline derivatives, using Raman spectroscopy has become a significant area of research. materialsciencejournal.org

For this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to the vibrational modes of its constituent functional groups: the quinoline ring, the piperidine ring, and the carbon-chlorine bond. While direct experimental spectra for this specific molecule are not extensively published, analysis of structurally related quinoline derivatives allows for the assignment of its principal vibrational modes. researchgate.netnih.govdergipark.org.tr

The vibrational spectrum can be broadly categorized into several key regions:

Quinoline Ring Vibrations: The quinoline core, being an aromatic heterocyclic system, gives rise to several characteristic Raman bands. The C=C and C=N stretching vibrations within the fused rings are typically observed in the 1300-1650 cm⁻¹ region. dergipark.org.trresearchgate.net Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring system, produce sharp and often intense signals that are highly characteristic. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. materialsciencejournal.org

Piperidine Ring Vibrations: The saturated piperidine ring exhibits characteristic vibrations including C-H stretching, scissoring, twisting, and wagging modes. Asymmetric and symmetric stretching vibrations of the CH₂ groups typically appear in the 2850-3000 cm⁻¹ region. materialsciencejournal.org The C-N stretching vibration associated with the bond between the piperidine nitrogen and the quinoline ring is also a key marker, often found in the 1070-1380 cm⁻¹ range. dergipark.org.trresearchgate.net

Carbon-Chlorine Vibration: The stretching vibration of the C-Cl bond at the 4-position of the quinoline ring is a prominent feature. In related compounds like 4,7-dichloroquinoline (B193633), the δ(CCl) mode has been identified around 1090 cm⁻¹. researchgate.net This band is a crucial identifier for the chloro-substitution on the quinoline nucleus.

The unique combination of these vibrational modes provides a definitive spectral fingerprint for this compound. The precise wavenumbers and intensities of the Raman bands are sensitive to the molecule's conformation and local chemical environment.

Table of Predicted Raman Vibrational Modes

The following table outlines the predicted key vibrational modes for this compound, based on data from analogous compounds. materialsciencejournal.orgresearchgate.netnih.govdergipark.org.trresearchgate.net

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3050 - 3100Aromatic C-H StretchingQuinoline Ring
~2850 - 2950Aliphatic C-H Stretching (CH₂)Piperidine Ring
~1570 - 1640C=C and C=N Aromatic Ring StretchingQuinoline Ring
~1440 - 1490CH₂ Scissoring/DeformationPiperidine Ring
~1370 - 1390Quinoline Ring StretchingQuinoline Ring
~1250 - 1350C-N Stretching (Quinoline-Piperidine Link)C-N Bond
~1080 - 1100C-Cl StretchingCarbon-Chlorine Bond
~990 - 1020Ring Breathing ModeQuinoline Ring
Below 900Ring Deformation and Torsional ModesQuinoline/Piperidine

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-piperidin-1-yl-quinoline, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 2-position of the quinoline core. Key steps include:

  • Reagent Selection : Use piperidine as the nucleophile and 4-chloroquinoline as the substrate in anhydrous ethanol or dichloromethane .
  • Reaction Optimization : Control temperature (60–80°C) and reaction time (12–24 hours) to minimize byproducts like unreacted starting materials or di-substituted derivatives .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from 2-propanol to remove impurities (e.g., dichloroquinoline derivatives) .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions in asymmetric units) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., piperidinyl proton integration at δ 1.5–2.5 ppm) .
  • GC-MS : Detect molecular ions (e.g., m/z 247 [M+H]⁺) and assess purity .

Q. How should preliminary bioactivity screening be designed for this compound?

Methodological Answer: Prioritize in vitro assays to identify potential therapeutic targets:

  • Target Selection : Focus on anti-inflammatory or antimicrobial pathways, given structural analogs (e.g., 7-chloro-4-piperazinyl quinolines with nitric oxide inhibition ).
  • Dose-Response Curves : Use concentrations from 1 nM to 100 µM in cell-based assays (e.g., RAW 264.7 macrophages for anti-inflammatory activity) .

Advanced Research Questions

Q. How do bioactivity profiles differ between in vitro and in vivo models for this compound derivatives?

Methodological Answer: Address pharmacokinetic and pharmacodynamic gaps:

  • Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation .
  • Animal Models : Use murine models (e.g., carrageenan-induced paw edema) to compare efficacy with in vitro IC₅₀ values. Adjust dosing for bioavailability limitations .

Q. What strategies resolve contradictions in reported biological activity data across structurally similar quinoline derivatives?

Methodological Answer: Systematically evaluate substituent effects and assay conditions:

  • Substituent Mapping : Compare analogs (e.g., 6-chloro vs. 7-chloro derivatives) using molecular docking to identify binding-affinity variations .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Q. How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

Methodological Answer: Integrate in silico tools:

  • Molecular Dynamics Simulations : Predict ligand-receptor binding stability (e.g., with COX-2 or β-amyloid targets) .
  • QSAR Models : Corolate substituent electronegativity (e.g., chloro vs. methyl groups) with bioactivity trends .

Q. What methodologies validate the purity and stability of this compound under long-term storage?

Methodological Answer: Implement stability-indicating protocols:

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light to identify degradation products .
  • HPLC-UV/PDA : Monitor peak area changes over time; validate with spiked impurity standards (e.g., 4,5-dichloroquinoline) .

Data Integration and Reporting

Q. How can pharmacophore modifications improve the therapeutic index of this compound?

Methodological Answer: Adopt a stepwise approach:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., nitro at position 4) to enhance target binding .
  • Side-Chain Optimization : Replace piperidinyl with morpholinyl groups to reduce cytotoxicity while maintaining potency .

Q. What frameworks integrate findings on this compound into broader quinoline research?

Methodological Answer: Use systematic review tools:

  • PICO Framework : Define Population (e.g., enzymatic targets), Intervention (compound derivatives), Comparison (existing drugs), Outcomes (IC₅₀, selectivity) .
  • Literature Synthesis : Cross-reference with antimalarial (e.g., amodiaquine) and anticancer quinolines to identify mechanistic parallels .

Q. How should ethical considerations in reporting conflicting or negative data be addressed?

Methodological Answer: Follow transparency guidelines:

  • Data Disclosure : Publish negative results in repositories like Figshare to avoid publication bias .
  • Ethical Review : Document compliance with institutional guidelines (e.g., IACUC for animal studies) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.